cis- tert-Butyl (3-carbamoylcyclohexyl)carbamate
Overview
Description
cis- tert-Butyl (3-carbamoylcyclohexyl)carbamate: is a compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis, particularly as protecting groups for amines. This compound is characterized by the presence of a tert-butyl group and a carbamoyl group attached to a cyclohexyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis- tert-Butyl (3-carbamoylcyclohexyl)carbamate typically involves the reaction of a cyclohexylamine derivative with tert-butyl chloroformate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: cis- tert-Butyl (3-carbamoylcyclohexyl)carbamate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation: It can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Hydrolysis: Amine and carbon dioxide.
Oxidation: Oxidized derivatives such as oxides.
Substitution: Substituted carbamates with different functional groups.
Scientific Research Applications
cis- tert-Butyl (3-carbamoylcyclohexyl)carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of cis- tert-Butyl (3-carbamoylcyclohexyl)carbamate involves its ability to protect amine groups during chemical reactions. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amine site. The carbamate group can be selectively removed under mild conditions, allowing for the controlled release of the amine .
Comparison with Similar Compounds
tert-Butyl carbamate: Another carbamate used as a protecting group for amines.
Benzyl carbamate: Used in similar applications but requires different deprotection conditions.
Fluorenylmethoxycarbonyl (FMoc) carbamate: Commonly used in peptide synthesis.
Uniqueness: cis- tert-Butyl (3-carbamoylcyclohexyl)carbamate is unique due to its specific structure, which provides a balance of stability and reactivity. Its cis-configuration and cyclohexyl ring offer distinct steric and electronic properties compared to other carbamates .
Properties
IUPAC Name |
tert-butyl N-[(1S,3R)-3-carbamoylcyclohexyl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-12(2,3)17-11(16)14-9-6-4-5-8(7-9)10(13)15/h8-9H,4-7H2,1-3H3,(H2,13,15)(H,14,16)/t8-,9+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJQYLTXWWBVGLH-BDAKNGLRSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC(C1)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCC[C@H](C1)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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